molecular formula C14H20N2O5S B4685592 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID

Cat. No.: B4685592
M. Wt: 328.39 g/mol
InChI Key: PUWOOGYWAVTKPT-UHFFFAOYSA-N
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Description

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aminosulfonyl Intermediate: This step involves the reaction of a phenethylamine derivative with a sulfonyl chloride under basic conditions to form the aminosulfonyl intermediate.

    Coupling with a Keto Acid: The aminosulfonyl intermediate is then coupled with a keto acid, such as 3-methyl-5-oxopentanoic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, the sulfonyl group can interact with active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-5-oxopentanoic acid: A simpler analog with similar structural features but lacking the aminosulfonyl group.

    3-methyl-5-oxo-5-(4-toluidino)pentanoic acid: Another analog with a different substituent on the phenyl ring.

Uniqueness

5-{[4-(AMINOSULFONYL)PHENETHYL]AMINO}-3-METHYL-5-OXOPENTANOIC ACID is unique due to the presence of both the aminosulfonyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

3-methyl-5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-10(9-14(18)19)8-13(17)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,10H,6-9H2,1H3,(H,16,17)(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOOGYWAVTKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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